2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene
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Overview
Description
2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene is an organic compound with a complex structure
Preparation Methods
The synthesis of 2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . This process involves the introduction of the propyl group in two steps due to its length. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene undergoes various chemical reactions, including electrophilic aromatic substitution . This type of reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. Common reagents used in these reactions include bromine cation and other electrophiles. The major products formed from these reactions are substituted benzene rings.
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of electrophilic aromatic substitution reactions and their mechanisms .
Mechanism of Action
The mechanism of action for 2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene involves its interaction with electrophiles. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved in these reactions are primarily related to the stability and reactivity of the benzene ring.
Comparison with Similar Compounds
2-Methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene is similar to other benzene derivatives such as anisole and thymol methyl ether its unique structure, which includes both methoxy and propoxy groups, sets it apart from these compounds
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(2)18-9-8-17(4)20(14-18)24-12-6-11-23-19-10-7-16(3)13-21(19)22-5/h7-10,13-15H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMPQDNDDVHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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